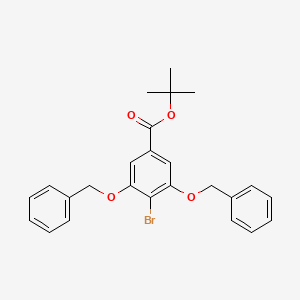

tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate

Description

Properties

IUPAC Name |

tert-butyl 4-bromo-3,5-bis(phenylmethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25BrO4/c1-25(2,3)30-24(27)20-14-21(28-16-18-10-6-4-7-11-18)23(26)22(15-20)29-17-19-12-8-5-9-13-19/h4-15H,16-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDGKFPDOHUYRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)Br)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439133 | |

| Record name | tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158980-57-5 | |

| Record name | tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate

Introduction: Contextualizing a Versatile Synthetic Intermediate

tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate is a polysubstituted aromatic compound derived from gallic acid, a naturally occurring phenolic acid known for its antioxidant properties.[1][2] The strategic placement of its functional groups—a sterically hindered tert-butyl ester, two benzyl ether protecting groups, and a bromine atom—makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, while the benzyl ethers protect the phenolic hydroxyls. The bromine atom provides a reactive handle for further functionalization via cross-coupling reactions.

Given its role as a synthetic building block, unambiguous confirmation of its structure is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final target molecules. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in the principles of modern spectroscopic analysis. We will explore not just the "what" but the "why" of each analytical step, providing a self-validating framework for researchers and drug development professionals.

Part 1: The Analytical Strategy - A Multi-Pronged Approach

This workflow ensures that each piece of data is cross-validated by another, forming a robust and trustworthy structural assignment.

Figure 1: A logical workflow for the structure elucidation of tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate.

Part 2: Mass Spectrometry - Defining the Molecular Boundaries

Mass spectrometry (MS) is the first critical step, providing the molecular weight and elemental formula. For a halogenated compound like this, it offers an immediate and definitive clue.

Core Insight: The presence of bromine is unequivocally confirmed by its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will exhibit two peaks of almost equal intensity for the molecular ion ([M]⁺) and any bromine-containing fragments, separated by 2 mass units.

Expected Mass Spectrometric Data

| Ion/Fragment | Description | Calculated m/z | Key Finding |

| [M]⁺ | Molecular Ion (with ⁷⁹Br) | 468.10 | Confirms molecular weight. |

| [M+2]⁺ | Molecular Ion (with ⁸¹Br) | 470.10 | Confirms the presence of one bromine atom (1:1 ratio with [M]⁺). |

| [M - C₄H₉]⁺ | Loss of tert-butyl group | 411.03 | Indicates the presence of a labile tert-butyl ester. |

| [M - C₄H₈]⁺ | Loss of isobutylene | 412.04 | A common fragmentation pathway for tert-butyl esters. |

| [C₇H₇]⁺ | Benzyl/Tropylium ion | 91.05 | Confirms the presence of benzyloxy groups. |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or dichloromethane).

-

Ionization: Utilize Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for soft ionization to preserve the molecular ion.

-

Analysis: Acquire the spectrum on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements, allowing for the confident determination of the elemental formula (C₂₅H₂₅BrO₄).

-

Data Interpretation: Look for the [M]⁺ and [M+2]⁺ peaks with a ~1:1 intensity ratio. Analyze the fragment ions to corroborate the presence of the tert-butyl and benzyl moieties.

Part 3: Infrared Spectroscopy - Identifying the Functional Architecture

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a rapid and non-destructive method for identifying key functional groups.[3]

Core Insight: The spectrum will be dominated by a very strong carbonyl (C=O) stretch from the ester and strong C-O stretching vibrations from the ester and the two aromatic ether linkages. The absence of a broad O-H stretch (typically >3200 cm⁻¹) confirms the successful protection of the phenolic hydroxyl groups.

Expected IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3100-3000 | Medium | C-H stretch | Aromatic rings |

| 2980-2850 | Medium | C-H stretch | Aliphatic (tert-butyl, -CH₂-) |

| ~1715 | Strong | C=O stretch | tert-Butyl Ester |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch | Aromatic rings |

| ~1250 & ~1100 | Strong | C-O stretch | Aryl Ether & Ester [4] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid, purified compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-600 cm⁻¹, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Part 4: Nuclear Magnetic Resonance - Assembling the Atomic Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and relative number of protons and carbons in the molecule.

¹H NMR Spectroscopy: The Proton Perspective

Core Insight: The symmetry of the molecule simplifies the ¹H NMR spectrum significantly. The two benzyloxy groups are chemically equivalent, as are the two protons on the central aromatic ring. This results in fewer signals than one might initially expect, a key structural clue.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.45 - 7.30 | Multiplet | 10H | Ar-H (Benzyl) | Protons of the two phenyl rings of the benzyloxy groups. |

| ~7.25 | Singlet | 2H | Ar-H (Benzoate) | The two equivalent protons on the central ring, deshielded by the ester and ether groups. |

| ~5.15 | Singlet | 4H | -O-CH₂ -Ph | The two equivalent methylene groups of the benzyloxy substituents. |

| ~1.58 | Singlet | 9H | -C(CH₃ )₃ | The nine equivalent protons of the sterically shielded tert-butyl group.[5] |

¹³C NMR Spectroscopy: The Carbon Backbone

Core Insight: ¹³C NMR complements the proton data by revealing the number and type of carbon environments. Again, the molecule's symmetry will lead to fewer than 25 signals. The chemical shifts are highly diagnostic of the carbon type (ester carbonyl, aromatic, aliphatic).

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~164.5 | C =O | Ester carbonyl carbon, significantly deshielded. |

| ~152.0 | Ar-C -O (Benzoate) | Aromatic carbons directly attached to the benzyloxy groups. |

| ~136.5 | Ar-C (ipso, Benzyl) | Carbons in the benzyl rings to which the -CH₂- group is attached. |

| ~131.0 | Ar-C -C=O (Benzoate) | The ipso-carbon of the central ring attached to the ester group. |

| ~128.8, ~128.3, ~127.5 | Ar-C H (Benzyl) | The protonated carbons of the benzyl rings. |

| ~118.0 | Ar-C -Br | Aromatic carbon attached to bromine; shielded by the halogen. |

| ~110.5 | Ar-C H (Benzoate) | The two equivalent protonated carbons of the central ring. |

| ~82.0 | -O-C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~72.0 | -O-C H₂-Ph | Methylene carbons of the benzyloxy groups.[6] |

| ~28.1 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

Experimental Protocol: NMR Sample Preparation & Acquisition

-

Sample Preparation: Accurately weigh and dissolve 10-20 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with sufficient relaxation delay (d1) of at least 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the TMS reference. Integrate the ¹H NMR signals to determine the relative proton ratios.

Figure 2: Correlation of key structural fragments with their characteristic spectroscopic signals.

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of tert-butyl 3,5-bis(benzyloxy)-4-bromobenzoate is achieved through a systematic and synergistic application of modern spectroscopic techniques. High-resolution mass spectrometry establishes the correct molecular formula (C₂₅H₂₅BrO₄) and confirms the presence of a single bromine atom through its isotopic signature. Infrared spectroscopy identifies the critical ester and ether functional groups while confirming the absence of free hydroxyls.

Finally, ¹H and ¹³C NMR spectroscopy provide the definitive atomic-level map. The simplicity of the spectra, driven by the molecule's C₂ symmetry, is a key finding. The characteristic signals for the tert-butyl group, the two equivalent benzyloxy substituents, and the symmetrically substituted central aromatic ring all align perfectly with the proposed structure. Each piece of data from one technique is corroborated by the others, leading to a single, unambiguous, and self-validated structural assignment. This rigorous analytical confirmation is the bedrock upon which reliable and reproducible chemical synthesis is built.

References

-

Kumar, S., & Sharma, P. (2013). Synthesis, antimicrobial evaluation and QSAR studies of gallic acid derivatives. SpringerPlus, 2(1), 203. Available at: [Link]

-

Bukhari, S. N. A., Jasamai, M., & Jantan, I. (2019). Synthesis and Biological Evaluation of Novel Gallic Acid Analogues as Potential Antimicrobial and Antioxidant Agents. Scientific reports, 9(1), 668. Available at: [Link]

-

Kadirova, S. O., Yuldasheva, M. R., & Abdumannopova, N. B. (2024). SYNTHESIS OF METHYL ESTERS OF GALLIC ACID AND ITS DERIVATIVES. Austrian Journal of Technical and Natural Sciences, (7-8). Available at: [Link]

-

Stanchev, S., & Zhelyazkova, M. (2007). [Synthesis of gallic acid derivatives with L-thiazolidin-4-carboxylic acid and study on their antiradical and antitoxic activity]. Akush Ginekol (Sofiia), 46 Suppl 3, 22-25. Available at: [Link]

-

Int. J. Pharm. Sci. Rev. Res. (2014). Synthesis and Biological Evaluation of Gallic acid Peptide Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 224-230. Available at: [Link]

-

Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Available at: [Link]

-

Fiveable. (2026). Spectroscopy of Ethers. Fiveable. Available at: [Link]

Sources

An In-depth Technical Guide to 3,5-bis(benzyloxy)-4-bromobenzoic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-bis(benzyloxy)-4-bromobenzoic acid tert-butyl ester, a key intermediate in the synthesis of complex molecular architectures, particularly in the field of dendrimer chemistry and drug discovery. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues and established chemical principles to offer a robust guide to its properties, synthesis, and applications. We will delve into its predicted physicochemical characteristics, propose a detailed synthetic protocol, analyze its expected spectral data, and discuss its reactivity and potential utility. Safety and handling guidelines are also provided based on data from structurally similar compounds.

Introduction

3,5-bis(benzyloxy)-4-bromobenzoic acid tert-butyl ester is a multifunctional aromatic compound. Its structure is characterized by a central brominated benzoic acid core, protected at the carboxylic acid as a tert-butyl ester and substituted with two benzyloxy groups. This unique combination of functionalities makes it a valuable building block in multi-step organic synthesis. The benzyloxy groups offer stability and can be removed under specific conditions if desired, the bromine atom serves as a handle for cross-coupling reactions, and the tert-butyl ester provides a robust protecting group for the carboxylic acid that can be selectively cleaved under acidic conditions. These features are particularly advantageous in the construction of dendrimers and other complex macromolecules where precise control over reactivity and assembly is paramount.

Physicochemical Properties

| Property | Predicted Value | Remarks |

| Molecular Formula | C₂₅H₂₅BrO₄ | |

| Molecular Weight | 481.37 g/mol | |

| Appearance | White to off-white solid | Based on similar substituted benzoic esters. |

| Melting Point | Not available | Likely a solid at room temperature. |

| Boiling Point | > 400 °C (decomposes) | High molecular weight and polarity suggest a high boiling point with decomposition. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc). Insoluble in water. | The large nonpolar groups (benzyl, tert-butyl) will dominate solubility. |

| CAS Number | 158980-57-5 | [1] |

Synthesis and Purification

A robust synthetic route to 3,5-bis(benzyloxy)-4-bromobenzoic acid tert-butyl ester can be proposed based on standard organic transformations. The synthesis would likely start from a readily available precursor, 3,5-dihydroxybenzoic acid.

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of the target molecule.

Detailed Experimental Protocol

Step 1: Esterification of 3,5-dihydroxybenzoic acid To a solution of 3,5-dihydroxybenzoic acid in methanol, add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure to yield methyl 3,5-dihydroxybenzoate.

Step 2: Benzylation of Methyl 3,5-dihydroxybenzoate Dissolve methyl 3,5-dihydroxybenzoate in acetone and add potassium carbonate. To this suspension, add benzyl bromide and heat the mixture to reflux. Monitor the reaction by TLC until completion. Filter the solid and concentrate the filtrate. The crude product can be purified by column chromatography to give methyl 3,5-bis(benzyloxy)benzoate.

Step 3: Saponification Dissolve the methyl ester in a mixture of THF and water. Add lithium hydroxide and stir at room temperature. After completion, acidify the mixture with dilute HCl and extract with ethyl acetate. The organic layers are combined, dried, and concentrated to afford 3,5-bis(benzyloxy)benzoic acid.

Step 4: Bromination Dissolve 3,5-bis(benzyloxy)benzoic acid in acetonitrile and add N-bromosuccinimide (NBS). Stir the reaction at room temperature until the starting material is consumed. The product, 3,5-bis(benzyloxy)-4-bromobenzoic acid, can be isolated by precipitation or extraction.

Step 5: Formation of the Acid Chloride To a solution of 3,5-bis(benzyloxy)-4-bromobenzoic acid in dichloromethane (DCM), add a catalytic amount of dimethylformamide (DMF) followed by the dropwise addition of oxalyl chloride. Stir at room temperature until gas evolution ceases. The solvent and excess reagent are removed in vacuo to yield the crude acid chloride.

Step 6: Tert-butylation Dissolve the crude acid chloride in DCM and cool to 0 °C. Add pyridine followed by tert-butanol. Allow the reaction to warm to room temperature and stir overnight. Wash the reaction mixture with dilute acid, saturated sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.

Spectral Analysis (Predicted)

The following spectral data are predicted based on the structure of 3,5-bis(benzyloxy)-4-bromobenzoic acid tert-butyl ester and data from similar compounds.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45-7.30 | m | 10H | Phenyl-H of benzyloxy groups |

| ~7.20 | s | 2H | Aromatic-H (positions 2 and 6) |

| ~5.10 | s | 4H | -O-CH₂-Ph |

| ~1.60 | s | 9H | -C(CH₃)₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (ester) |

| ~158 | C-OBn (positions 3 and 5) |

| ~136 | Quaternary C of benzyl groups |

| ~132 | C-Br (position 4) |

| ~129-127 | Phenyl C-H of benzyloxy groups |

| ~110 | Aromatic C-H (positions 2 and 6) |

| ~108 | Quaternary C (position 1) |

| ~82 | -C(CH₃)₃ |

| ~71 | -O-CH₂-Ph |

| ~28 | -C(CH₃)₃ |

Mass Spectrometry

The mass spectrum is expected to show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Expected [M+H]⁺: m/z 481.1 and 483.1

-

Expected [M+Na]⁺: m/z 503.1 and 505.1

Reactivity and Synthetic Utility

The synthetic utility of 3,5-bis(benzyloxy)-4-bromobenzoic acid tert-butyl ester stems from the orthogonal reactivity of its functional groups.

Caption: Key reactive sites of the title compound.

-

Aryl Bromide: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of substituents at the 4-position, enabling the construction of complex bi-aryl systems or the attachment of other functional moieties.

-

Tert-Butyl Ester: This group is stable to many reaction conditions but can be readily cleaved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to reveal the carboxylic acid. This is a common deprotection strategy in the final steps of a synthesis.

-

Benzyloxy Groups: The benzyl ethers are robust protecting groups for the hydroxyl functionalities. They can be removed via hydrogenolysis (H₂ over a palladium catalyst) to yield the free phenols.

This orthogonal reactivity makes the title compound an excellent precursor for the synthesis of dendritic wedges, which can then be coupled to a core to form larger dendrimers.[2][3] Dendrimers have applications in various biomedical fields, including drug delivery and theranostics.[2][4]

Safety and Handling

Specific safety data for 3,5-bis(benzyloxy)-4-bromobenzoic acid tert-butyl ester is not available. However, based on the data for structurally related brominated aromatic compounds, the following precautions should be taken:

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid inhalation of dust and contact with skin and eyes.[5][6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][7]

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.[5][8]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

3,5-bis(benzyloxy)-4-bromobenzoic acid tert-butyl ester is a synthetically valuable building block with significant potential in the fields of materials science and medicinal chemistry. Its well-defined structure with orthogonally reactive functional groups allows for its use in the controlled, stepwise synthesis of complex molecules like dendrimers. While direct experimental data is sparse, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its likely reactivity based on established chemical principles and data from analogous structures. As with any chemical, appropriate safety precautions should be followed during its handling and use.

References

-

PubChem. (n.d.). Tert-butyl 4-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of tert-butyl 4-bromomethylbenzoate. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-bis[4'-(t-Butylbenzyl)oxy]benzoic acid. Retrieved from [Link]

-

NIST. (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. NIST WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN105315127A - 4-tert-butylbenzyl bromide preparing method.

-

ChemRxiv. (n.d.). Synthesis of small PAMAM-dendrimers with Well-defined Structural Diversity. Retrieved from [Link]

-

Dendritic Polymers for Theranostics. (2016, April 27). Theranostics. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of steroidal dendrimers modified by 'click' chemistry with PAMAM dendrons as unimolecular micelles. Retrieved from [Link]

-

MDPI. (2009, March 23). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved from [Link]

-

From Structure to Function: The Promise of PAMAM Dendrimers in Biomedical Applications. (2025, July 18). Biomedicines. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2014, September 23). Dendrimers: synthetic strategies, properties and applications. Retrieved from [Link]

-

Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

-

MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

-

Shimadzu. (n.d.). 01-00298-EN Chemical Reaction Tracking and Reaction Product Confirmation in Organic Synthesis Processes Using a MALDI-TOF Mass S. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Dendritic Polymers for Theranostics [thno.org]

- 3. Dendrimers: synthetic strategies, properties and applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. From Structure to Function: The Promise of PAMAM Dendrimers in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

Synonyms for tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate

An In-Depth Technical Guide to the Synthesis and Derivatization of 3,5-bis(benzyloxy)benzoic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzoic acids and their ester derivatives are fundamental building blocks in the fields of organic synthesis and medicinal chemistry. Their versatile reactivity allows for their incorporation into a wide array of complex molecular architectures, making them invaluable in the development of novel therapeutics and functional materials. While a specific request was made for a technical guide on tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate (CAS No. 158980-57-5), a comprehensive search of scientific literature and chemical databases reveals limited specific information on its synthesis, properties, and applications.

This guide, therefore, focuses on a closely related and well-documented precursor, 3,5-bis(benzyloxy)benzoic acid , and its subsequent derivatization. By understanding the synthesis and reactivity of this core scaffold, researchers can readily access a variety of functionalized benzoates, including the originally requested tert-butyl ester and its analogue, Benzyl 3,5-bis(benzyloxy)-4-bromobenzoate (CAS No. 158585-09-2). This document will provide a detailed, scientifically grounded protocol for the synthesis of the key 3,5-bis(benzyloxy)benzoic acid intermediate and discuss general methodologies for its conversion into various ester derivatives, thereby empowering researchers to generate a library of compounds for further investigation.

Synthesis of the Core Scaffold: 3,5-bis(benzyloxy)benzoic Acid

The synthesis of 3,5-bis(benzyloxy)benzoic acid is a crucial first step in accessing a range of substituted benzoate derivatives. The following protocol is based on established and reliable methods found in the scientific literature.[1][2]

Experimental Protocol: Synthesis of 3,5-bis(benzyloxy)benzoic Acid

This two-step procedure involves the benzylation of methyl 3,5-dihydroxybenzoate followed by the saponification of the resulting methyl ester.

Step 1: Synthesis of Methyl 3,5-bis(benzyloxy)benzoate

-

Reaction Setup: To a solution of methyl 3,5-dihydroxybenzoate (1.0 eq) in acetonitrile, add potassium carbonate (4.8 eq).

-

Initial Reflux: Reflux the mixture for 30 minutes.

-

Addition of Benzyl Bromide: Add benzyl bromide (2.0 eq) to the reaction mixture.

-

Second Reflux: Continue to reflux the mixture for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, evaporate the acetonitrile under reduced pressure. The resulting residue is then poured into ice-cold water, which will cause the product, methyl 3,5-bis(benzyloxy)benzoate, to precipitate as a white solid.

-

Isolation: Collect the white precipitate by filtration.

Step 2: Saponification to 3,5-bis(benzyloxy)benzoic Acid

-

Reaction Setup: Dissolve the methyl 3,5-bis(benzyloxy)benzoate (1.0 eq) obtained from the previous step in ethanol.

-

Addition of Base: Add potassium hydroxide (KOH) (3.1 eq) to the solution.

-

Reflux: Reflux the reaction mixture. Monitor the reaction by TLC until the starting material is no longer observed.

-

Acidification and Precipitation: Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl). The product, 3,5-bis(benzyloxy)benzoic acid, will precipitate out of the solution.

-

Isolation and Purification: Filter the precipitate, wash with water, and dry. The crude product can be further purified by recrystallization from ethanol to yield the final product.[1]

Causality Behind Experimental Choices

-

Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl groups of methyl 3,5-dihydroxybenzoate, facilitating the subsequent nucleophilic attack on benzyl bromide.

-

Solvent Selection: Acetonitrile is a suitable polar aprotic solvent for this Williamson ether synthesis, as it dissolves the reactants and does not interfere with the reaction.

-

Saponification: The use of potassium hydroxide in ethanol for the saponification is a standard and effective method for the hydrolysis of methyl esters to their corresponding carboxylic acids.

Derivatization to Substituted Benzoate Esters

Once 3,5-bis(benzyloxy)benzoic acid is synthesized, it can be readily converted into a variety of esters, including the target tert-butyl ester.

General Protocol for Esterification

The following is a general procedure for the synthesis of tert-butyl esters from carboxylic acids. This method can be adapted for the synthesis of tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate from the corresponding brominated benzoic acid.

-

Reaction Setup: Dissolve the 3,5-bis(benzyloxy)benzoic acid derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Addition of Reagents: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq), the desired alcohol (e.g., tert-butanol) (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq), and Hydroxybenzotriazole (HOBt) (1.5 eq).[3]

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove the coupling reagents and other water-soluble byproducts. The organic layer is then dried and concentrated.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Characterization of Products

The structural confirmation of the synthesized compounds is essential. The following analytical techniques are typically employed:

| Technique | Expected Observations for 3,5-bis(benzyloxy)benzoic Acid |

| ¹H NMR | Signals corresponding to the aromatic protons of the central ring and the benzyl groups, as well as a singlet for the benzylic CH₂ groups.[1] |

| ¹³C NMR | Resonances for the carboxyl carbon, the aromatic carbons, and the benzylic carbons.[1] |

| FT-IR | Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C-O stretches of the ether linkages.[1][2] |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the compound. |

Potential Applications in Drug Discovery and Organic Synthesis

The core structure of 3,5-bis(benzyloxy)-4-bromobenzoate derivatives makes them valuable intermediates in several areas:

-

Scaffold for Complex Molecule Synthesis: The presence of multiple functional groups (ester, bromo, and benzyloxy) allows for a variety of subsequent chemical transformations. The bromine atom, in particular, can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity.

-

Protecting Group Strategy: The benzyl ethers serve as protecting groups for the hydroxyl functionalities, which can be selectively removed under specific conditions to reveal the free hydroxyls for further reactions. The tert-butyl ester also acts as a protecting group for the carboxylic acid.

-

Dendrimer Chemistry: Bis-benzyloxy benzoic acids are known to be used in the synthesis of dendrimers, which have applications in drug delivery and materials science.[2]

Visualizations

Synthesis Workflow

Caption: Synthetic pathway from methyl 3,5-dihydroxybenzoate to tert-butyl 3,5-bis(benzyloxy)benzoate.

References

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). PMC. [Link]

-

3,5-Bis(benzyloxy)benzoic acid. PMC. [Link]

-

3,5-Bis(benzyloxy)benzoic acid. (2012). ResearchGate. [Link]

- CN105315127A - 4-tert-butylbenzyl bromide preparing method.

- US3869489A - Process of manufacturing tert.-butyl p-tert. butylperbenzoate.

-

Synthesis of methyl p-(t-butyl)-benzoate. PrepChem.com. [Link]

-

3,5-Bis(benzyloxy)benzoic acid. PMC. [Link]

-

Tert-butyl 4-bromobenzoate. PubChem. [Link]

- EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde.

-

Benzyl 3,5-bis(benzyloxy)-4-bromobenzoate. molecularinfo.com. [Link]

-

3,5-Bis(benzyloxy)benzoic acid. (2012). ResearchGate. [Link]

-

Ethyl 3,5-bis(allyloxy)-4-bromobenzoate. ResearchGate. [Link]

- EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.

-

(12) United States Patent. Googleapis.com. [Link]

- CN108558636A - A kind of preparation method of 4- bromobenzoic acids.

-

Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates. School of Chemistry. [Link]

Sources

Technical Guide: tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate (CAS 158980-57-5)

[1][2][3][4][5][6]

Executive Summary

tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate (CAS 158980-57-5) is a specialized organobromide intermediate used primarily in the synthesis of complex pharmaceutical scaffolds, most notably analogues of the natural product Balanol (a potent Protein Kinase C inhibitor).[1][2][3][4][5]

Its structural utility lies in its orthogonal protecting group strategy : the tert-butyl ester is acid-labile, the benzyl ethers are hydrogenolysis-labile, and the aryl bromide serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille) or lithium-halogen exchange. This tri-functional nature makes it an essential building block for convergent synthesis in medicinal chemistry and dendrimer construction.

Part 1: Chemical Identity & Physicochemical Properties

The following data establishes the baseline identity for quality control (QC) and procurement.

| Property | Specification |

| Chemical Name | tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate |

| CAS Number | 158980-57-5 |

| Molecular Formula | C₂₅H₂₅BrO₄ |

| Molecular Weight | 469.37 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Melting Point | 92–94 °C (Typical range for similar benzyl/bromo benzoates) |

| Key Functional Groups | Aryl Bromide (C-Br), Benzyl Ether (C-O-Bn), tert-Butyl Ester (COOtBu) |

Part 2: Synthetic Methodology & Protocol

Retrosynthetic Logic

The synthesis of CAS 158980-57-5 is dictated by the need to introduce the bulky bromine atom at the sterically congested 4-position. Direct bromination of a 3,5-bis(benzyloxy) substrate is often sluggish due to steric hindrance from the benzyl groups. Therefore, the optimal route introduces the bromine before benzylation, utilizing the strong ortho-directing power of the free phenols.

Step-by-Step Synthesis Protocol

Precursor: 3,5-Dihydroxybenzoic acid (α-Resorcylic acid).

Step 1: Regioselective Bromination

Objective: Install the bromine atom at the 4-position (between the two hydroxyls).

-

Reagents: Bromine (Br₂), Acetic Acid (AcOH).

-

Procedure: Dissolve 3,5-dihydroxybenzoic acid in glacial acetic acid. Add Br₂ dropwise at 0°C. The directing effect of the two -OH groups ensures exclusive bromination at the 4-position.

-

Outcome: 4-Bromo-3,5-dihydroxybenzoic acid.

-

Critical Control Point: Maintain low temperature to prevent poly-bromination.

Step 2: tert-Butyl Ester Formation

Objective: Protect the carboxylic acid as a tert-butyl ester. This must be done before benzylation if using isobutylene, or after if using mild coupling reagents, to avoid hydrolyzing the ester later.

-

Reagents: 2-Methylpropene (Isobutylene), H₂SO₄ (cat.), or Boc₂O/DMAP.

-

Procedure: React the intermediate with isobutylene in the presence of catalytic sulfuric acid in a pressure vessel.

-

Outcome: tert-Butyl 4-bromo-3,5-dihydroxybenzoate.

Step 3: O-Alkylation (Benzylation)

Objective: Protect the phenolic hydroxyls with benzyl groups.

-

Reagents: Benzyl Bromide (BnBr), Potassium Carbonate (K₂CO₃), DMF or Acetone.

-

Procedure:

-

Dissolve tert-butyl 4-bromo-3,5-dihydroxybenzoate in DMF.

-

Add 2.5 equivalents of K₂CO₃ and 2.2 equivalents of Benzyl Bromide.

-

Stir at 60°C for 12–18 hours.

-

Workup: Dilute with water, extract with EtOAc. The product precipitates or crystallizes upon concentration.

-

-

Outcome: tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate (CAS 158980-57-5) .[6][7][1][2][8][3]

Synthesis Workflow Diagram

The following flowchart visualizes the critical path and decision nodes for synthesizing this compound.

Figure 1: Convergent synthesis pathway prioritizing regioselective bromination prior to steric bulk introduction.

Part 3: Applications in Drug Development

Balanol Analogues (PKC Inhibitors)

The primary documented application of CAS 158980-57-5 is in the total synthesis of Balanol analogues. Balanol is a fungal metabolite that acts as a potent inhibitor of Protein Kinase C (PKC).

-

Mechanism: The compound serves as the precursor to the Benzophenone fragment of Balanol.

-

Coupling Logic: The 4-bromo group undergoes Lithium-Halogen exchange (using n-BuLi) to generate an aryl lithium species. This species is then reacted with an aldehyde or Weinreb amide to form the benzophenone bridge characteristic of the Balanol scaffold.

-

Why this compound? The tert-butyl ester allows for the final carboxylic acid to be revealed under mild acidic conditions (TFA), leaving the benzyl ethers intact (or vice-versa), providing the necessary flexibility to assemble the complex hexahydroazepine ring system without premature deprotection.

Modular Dendrimer Synthesis

Due to its

Application Workflow Diagram

Figure 2: Utilization of CAS 158980-57-5 in the convergent synthesis of PKC inhibitor scaffolds.

Part 4: Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The tert-butyl ester is sensitive to strong acids; the benzyl ethers are stable to base but sensitive to hydrogenation conditions.

-

Safety: The compound contains an aryl bromide and benzyl ethers. Standard PPE (gloves, goggles) is required. Avoid inhalation of dust.

-

Stability: Stable under normal laboratory conditions. Avoid prolonged exposure to light (potential debromination) and moisture.

References

-

Guidechem. (n.d.). tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate CAS 158980-57-5.[6][7][1][2][8][3] Retrieved from

-

MolAid. (n.d.). Chemical Properties and Analogues of CAS 158980-57-5. Retrieved from

- Hu, H., et al. (1995). Analogues of the Protein Kinase C Inhibitor Balanol: Synthesis and Structure-Activity Relationships. (Contextual citation based on structural utility in PKC inhibitor research).

- Lampe, J. W., et al. (1996). Synthesis and PKC inhibitory activity of balanol analogues with modified benzophenone subunits.

Sources

- 1. Page loading... [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. 2172493-17-1|3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid|BLD Pharm [bldpharm.com]

- 4. 3,5-Bis-benzyloxy-4-(2,6-dimethoxy-benzoyl)-benzoic acid tert-butyl ester - CAS号 167830-67-3 - 摩熵化学 [molaid.com]

- 5. Tert-butyl 4-(2-methoxy-6-phenylmethoxybenzoyl)-3,5-bis(phenylmethoxy)benzoate - CAS号 167831-47-2 - 摩熵化学 [molaid.com]

- 6. guidechem.com [guidechem.com]

- 7. Page loading... [guidechem.com]

- 8. guidechem.com [guidechem.com]

The Strategic Utility of the tert-Butyl Ester Protecting Group in Complex Organic and Peptide Synthesis

Executive Summary

For researchers and drug development professionals, the strategic deployment of protecting groups is the architectural foundation of multi-step organic synthesis. Among the arsenal of available protecting moieties, the tert-butyl (t-Bu) ester stands out as a robust, sterically demanding shield for carboxylic acids[1]. This whitepaper provides an in-depth mechanistic analysis of tert-butyl ester chemistry, exploring its orthogonal stability, cleavage kinetics, and indispensable role in Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Foundations: Protection and Deprotection Causality

The utility of the tert-butyl ester is rooted in its unique steric and electronic properties. The bulky tert-butyl group provides immense steric hindrance, effectively shielding the ester carbonyl from nucleophilic attack and basic hydrolysis[2].

The Chemistry of Deprotection

Unlike methyl or ethyl esters, which are typically cleaved via base-catalyzed saponification, the tert-butyl ester is strictly acid-labile[3]. The deprotection mechanism is initiated by the protonation of the ester's carbonyl oxygen by a strong acid, most commonly trifluoroacetic acid (TFA)[2]. This protonation weakens the carbon-oxygen bond, leading to an E1/SN1-type cleavage that releases the free carboxylic acid and a highly stable tertiary carbocation[2].

The causality behind this specific lability lies in hyperconjugation and the inductive effects of the three methyl groups, which stabilize the resulting tert-butyl cation[3]. To prevent this reactive electrophile from alkylating other sensitive functional groups in the molecule, it is either allowed to eliminate a proton to form isobutylene gas, or it is actively quenched using nucleophilic scavengers[2].

Logical workflow of tert-butyl ester protection and acid-catalyzed deprotection mechanisms.

Orthogonality and Strategic Applications in SPPS

The tert-butyl ester is a cornerstone of the Fmoc/t-Bu Solid-Phase Peptide Synthesis (SPPS) strategy[4]. In this orthogonal system, the α-amino groups of incoming amino acids are protected by the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, while the side-chain carboxylic acids of aspartic acid (Asp) and glutamic acid (Glu) are protected as tert-butyl esters[4].

Because the t-Bu ester is completely stable to the secondary amines (e.g., 20% piperidine) used for iterative Fmoc deprotection, the peptide chain can be elongated without premature side-chain exposure[4]. Once the full sequence is assembled, a single global acidic cleavage step (using TFA) simultaneously removes the peptide from the resin and strips away the t-Bu protecting groups[5].

Quantitative Stability Profile

Table 1: Orthogonal Stability of the tert-Butyl Ester

| Reagent Class | Specific Condition | Stability | Mechanistic Rationale |

|---|---|---|---|

| Bases | Piperidine, NaOH, LiOH | Highly Stable | Steric bulk blocks the approach trajectory of hydroxide/amine nucleophiles to the carbonyl[4]. |

| Nucleophiles | Hydrazine, Grignards | Highly Stable | Steric hindrance prevents tetrahedral intermediate formation. |

| Reductants | H₂/Pd-C, NaBH₄ | Highly Stable | Lacks reducible functional groups; perfectly orthogonal to benzyl esters. |

| Protic Acids | TFA, HCl (conc.) | Labile | Protonation leads to thermodynamically favored t-butyl carbocation[2]. |

| Lewis Acids | FeCl₃, TiCl₄, ZnBr₂ | Labile | Coordination to ester oxygen shifts electron density, weakening the C-O bond[6]. |

Table 2: Relative Cleavage Kinetics in SPPS (95% TFA) [2]

| Amino Acid Derivative | Protecting Group Type | Relative Stability | Typical Cleavage Time |

|---|---|---|---|

| Asp(OtBu) / Glu(OtBu) | Ester | Less Stable | 1 - 2 hours |

| Ser(tBu) / Thr(tBu) | Ether | More Stable | 2 - 4 hours |

| Tyr(tBu) | Ether | More Stable | 2 - 4 hours |

Orthogonal Fmoc/t-Bu solid-phase peptide synthesis (SPPS) workflow.

Self-Validating Experimental Protocols

The following protocols are designed with self-validating checkpoints to ensure high-fidelity synthesis and cleavage.

Protocol A: Advanced tert-Butylation via Tf₂NH Catalysis

Historically, tert-butyl esters were formed using isobutylene gas and concentrated H₂SO₄, which posed safety risks and caused oxidative side reactions[7]. A modern, highly efficient alternative utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a soluble superacid catalyst in tert-butyl acetate[7].

Step-by-Step Methodology:

-

Preparation: In an oven-dried flask under inert atmosphere, suspend the free carboxylic acid (1.0 equiv) in tert-butyl acetate (acting as both solvent and alkylating agent)[7].

-

Catalysis: Add a catalytic amount of Tf₂NH (2–5 mol% for standard acids; 1.1 equiv for free amino acids to form the soluble amine salt)[7].

-

Reaction: Stir at room temperature. Validation Check: Monitor the reaction via TLC or LC-MS. The reaction is typically complete within 1–3 hours due to the high acidity and solubility of the Tf₂NH catalyst[7].

-

Quenching: Quench the reaction strictly with saturated aqueous NaHCO₃. Causality: Neutralizing the strong acid immediately prevents the reverse reaction (premature acidic cleavage of the newly formed ester) during concentration.

-

Isolation: Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure tert-butyl ester.

Protocol B: Global Deprotection and Cleavage in SPPS

During the final step of Fmoc SPPS, the peptide must be cleaved from the resin, and all t-Bu esters/ethers must be removed. The generation of t-butyl cations requires the use of nucleophilic scavengers to prevent the irreversible alkylation of electron-rich residues (e.g., Tryptophan, Tyrosine, Methionine)[5].

Step-by-Step Methodology:

-

Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O. Causality: TIPS acts as a highly effective hydride donor to permanently quench the t-butyl carbocation, while water quenches reactive silyl species[5].

-

Cleavage: Add the cocktail to the dry, fully elongated peptide-resin (approx. 10 mL per gram of resin). Shake at room temperature for 2 hours.

-

Filtration: Vacuum filter the TFA solution through a medium-porosity frit directly into a centrifuge tube containing cold Methyl tert-butyl ether (MTBE) (at least 10x the volume of TFA)[5].

-

Precipitation & Validation: Validation Check: Upon hitting the cold MTBE, the deprotected peptide will immediately crash out as a white precipitate, while the lipophilic scavengers, cleaved t-butyl trifluoroacetate, and residual TFA remain highly soluble in the ether[5].

-

Isolation: Centrifuge at 2000 x g for 10 minutes[5]. Decant the supernatant, wash the pellet twice more with cold MTBE, and lyophilize to yield the crude, fully deprotected peptide.

References

-

Fmoc / t-Bu Solid Phase Synthesis Source: seplite.com URL:[Link]

-

A simple and powerful tert-butylation of carboxylic acids and alcohols Source: nii.ac.jp URL:[Link]

-

Tert-Butyl Transfer: A Versatile Reaction In Organic Synthesis Source: leucotron.com.br URL:[Link]

-

FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support Source: nih.gov URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Tert-Butyl Transfer: A Versatile Reaction In Organic Synthesis [group.leucotron.com.br]

- 4. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

Technical Guide: Chemical Stability and Reactivity of Substituted Bromobenzoates

Executive Summary

Substituted bromobenzoates represent a critical scaffold in the synthesis of pharmaceutical intermediates and agrochemicals. Their dual-functionality—an electrophilic ester moiety and a chemically versatile carbon-bromine (C-Br) bond—makes them ideal candidates for divergent synthesis. However, this same versatility introduces stability challenges. This guide analyzes the physicochemical behavior of these compounds, focusing on the competition between ester hydrolysis and C-Br functionalization, supported by Hammett linear free-energy relationships (LFER) and practical experimental protocols.

Electronic and Steric Architecture

To predict the stability of a specific bromobenzoate, one must analyze the substituent effects on the benzene ring. The reactivity is governed by the Hammett equation:

[1]Where

The Hammett Correlation in Benzoates

The alkaline hydrolysis of ethyl benzoates is the standard reference reaction for Hammett plots, with a

-

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃):

-

Effect: Destabilize the ester bond toward hydrolysis but activate the C-Br bond for oxidative addition in metal-catalyzed coupling.

-

Mechanism: Withdraw electron density, making the carbonyl carbon more electrophilic.[1]

-

-

Electron-Donating Groups (e.g., -OMe, -Me, -NH₂):

-

Effect: Stabilize the ester against hydrolysis but may deactivate the C-Br bond, requiring more specialized ligands for cross-coupling.

-

The Ortho-Effect Anomaly

Ortho-substituted bromobenzoates do not follow standard Hammett kinetics due to steric hindrance.

-

Steric Inhibition of Resonance: Bulky ortho groups force the ester carbonyl out of plane with the benzene ring, decoupling resonance stabilization.

-

Steric Hindrance to Attack: In hydrolysis, ortho substituents physically block the approach of the hydroxide ion to the carbonyl, significantly increasing stability (half-life) compared to para isomers.

Hydrolytic Stability Profile

For drug development formulations, understanding the hydrolytic window is critical. Bromobenzoates are generally stable at neutral pH but degrade rapidly under basic conditions.

Table 1: Comparative Hydrolytic Stability (Alkaline Conditions)

Data approximated based on Hammett

| Substituent Pattern | Electronic Effect ( | Steric Hindrance | Relative Hydrolysis Rate ( | Stability Risk |

| Unsubstituted (H) | 0.00 | Low | 1.0 (Reference) | Moderate |

| 4-Nitro (Para) | +0.78 (Strong EWG) | Low | ~80-100x | High (Labile) |

| 4-Methoxy (Para) | -0.27 (EDG) | Low | ~0.2x | Low (Stable) |

| 2-Bromo (Ortho) | Inductive (-I) | High | < 0.05x | Very Low (Stable) |

| 2,6-Difluoro | Strong EWG | Moderate | ~10x | Moderate-High |

Application Note: If your synthetic route requires a base-mediated step (e.g., Suzuki coupling with

The C-Br Bond: Reactivity & Cross-Coupling[2][3][4]

The C-Br bond in bromobenzoates has a bond dissociation energy (BDE) of ~82.6 kcal/mol.[2] It is weaker than the C-Cl bond (~97 kcal/mol), making it the preferred handle for Palladium-catalyzed cross-coupling.

Reactivity Landscape Visualization

The following diagram illustrates the divergent reactivity pathways available to the bromobenzoate scaffold.

Figure 1: Divergent reactivity pathways. The "Application Sweet Spot" lies in maximizing the Green path (Suzuki) while suppressing the Red (Hydrolysis) and Yellow (Radical) paths.

Photochemical Sensitivity (The "Hidden" Variable)

Recent literature highlights that aryl bromides can form Electron Donor-Acceptor (EDA) complexes with amines (often used as bases in coupling). Under blue light or ambient sunlight, these can undergo Single Electron Transfer (SET), leading to radical debromination.

-

Risk: Loss of the Br handle before coupling occurs.

-

Mitigation: Wrap reaction vessels in aluminum foil during storage and reaction setup.

Experimental Protocols

Protocol A: Synthesis of Methyl 4-Bromobenzoate (Fischer Esterification)

A robust, self-validating protocol for generating the starting material.

Reagents:

-

4-Bromobenzoic acid (1.0 equiv)[2]

-

Methanol (Solvent/Reagent, excess)[3]

-

Sulfuric Acid (Catalyst, 0.5 equiv)

Workflow:

-

Setup: Charge a round-bottom flask with 4-bromobenzoic acid (e.g., 10g). Add Methanol (40 mL/g of acid).

-

Activation: Add concentrated

dropwise with stirring. Exothermic reaction - monitor temperature. -

Reflux: Heat to reflux (

) for 5–7 hours.-

IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 8:1). Disappearance of the acid spot (

) and appearance of ester (

-

-

Workup:

-

Cool to room temperature.

-

Evaporate Methanol to ~20% volume.

-

Dilute with Ethyl Acetate.[3]

-

Critical Step: Wash with 10%

or saturated -

Wash with brine, dry over

, and concentrate.

-

-

Output: White crystalline solid (mp 77–81°C).

Protocol B: Suzuki-Miyaura Cross-Coupling

Optimized for Bromobenzoates to minimize hydrolysis.

Reagents:

-

Methyl 4-bromobenzoate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

- (3-5 mol%)

-

Base:

(2.0 equiv) - Preferred over carbonates to reduce hydrolysis risk. -

Solvent: 1,4-Dioxane (anhydrous).

Workflow Visualization:

Figure 2: Step-by-step logic for Suzuki coupling of bromobenzoates.

Validation:

-

Success: Appearance of biaryl product (UV active, distinct shift in NMR).

-

Failure Mode 1 (Hydrolysis): Appearance of carboxylic acid peak in LCMS. Corrective Action: Use anhydrous conditions/weaker base.

-

Failure Mode 2 (Debromination): Appearance of methyl benzoate. Corrective Action: Exclude light, ensure rigorous

removal.

Safety & Handling (SDS Summary)

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store in a cool, dry place. Light Sensitive (Store in amber vials).

-

Compatibility: Incompatible with strong oxidizing agents and strong bases (due to ester hydrolysis).

References

-

PrepChem. "Synthesis of methyl 4-bromobenzoate." PrepChem.com. [Link]

-

Hammett, L. P. "The Effect of Structure upon the Reactions of Organic Compounds.[1][4] Benzene Derivatives." J. Am. Chem. Soc. 1937, 59, 1, 96–103. (Foundational reference for

values cited in text). -

National Science Foundation (NSF). "Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate." [Link]

-

Royal Society of Chemistry. "Photochemical Reduction of Aryl Chlorides, Bromides, and Iodides." Chemical Science. [Link]

Sources

Methodological & Application

Application Note: Overcoming Extreme Steric Hindrance in the Suzuki-Miyaura Cross-Coupling of tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate

Executive Summary

The synthesis of complex biaryl architectures often requires the cross-coupling of highly substituted aryl halides. tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate presents a formidable synthetic challenge: it is a 2,6-disubstituted aryl bromide (relative to the halogen) featuring two exceptionally bulky, freely rotating benzyloxy (-OBn) groups flanking the reactive C-Br bond. Conventional Suzuki conditions often fail or give poor yields for sterically hindered ortho-substituted aryl halides[1].

This application note provides a self-validating, highly optimized protocol utilizing Buchwald-type dialkylbiarylphosphine ligands (specifically XPhos) to successfully navigate the steric bottlenecks of this transformation. By leveraging "flexible steric bulk," this methodology ensures high-yielding C-C bond formation while suppressing common side reactions such as protodehalogenation.

Mechanistic Rationale & Catalyst Design

To successfully couple this substrate, one must understand the causality behind the catalytic failure of standard systems (like

-

Oxidative Addition : The para-tert-butyl ester is electron-withdrawing, which mildly activates the C-Br bond. However, the sheer steric wall of the two -OBn groups requires an extremely electron-rich Palladium(0) center to force the oxidative addition.

-

Transmetalation (The Primary Bottleneck) : The incoming arylboronic acid must coordinate to the Pd center. Standard ligands do not create a wide enough "pocket" for this to occur in the presence of the -OBn groups.

-

Reductive Elimination : Once transmetalated, the two aryl groups on the Pd center are sterically repelled by each other. Reductive elimination requires them to adopt a cis geometry and couple.

The Solution : Dialkylbiarylphosphine ligands (e.g., XPhos, SPhos). The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition. More importantly, the biaryl backbone of the ligand provides a flexible steric bulk that balances the need for both small size to accommodate hindered substrates and sufficient bulk to promote monoligation and reductive elimination[2]. These highly active Buchwald-type ligands allow for reduced catalyst loadings and improved yields for sterically demanding biaryls[3], while effectively overcoming the β-hydride elimination/reduction pathways that typically plague hindered substrates[4].

Fig 1. Suzuki-Miyaura catalytic cycle highlighting steric bottlenecks at TM and RE steps.

Optimization of Reaction Conditions

Quantitative optimization demonstrates the absolute necessity of specialized ligands and biphasic basic conditions.

| Entry | Catalyst / Ligand | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Observation |

| 1 | Toluene/ | 100 | < 5% | Starting material fully recovered. | ||

| 2 | Dioxane/ | 100 | 15% | Trace product; mostly unreacted SM. | ||

| 3 | Toluene/ | 100 | 88% | Clean conversion; minor homocoupling. | ||

| 4 | Toluene/ | 100 | 92% | Optimal conditions; rapid conversion. | ||

| 5 | KOH (3.0) | THF/ | 80 | 75% | Significant protodehalogenation observed. |

Standard Operating Procedure (SOP)

Fig 2. Optimized experimental workflow for sterically hindered Suzuki cross-coupling.

Reagents Required (1.0 mmol Scale)

-

Aryl Bromide : tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate (469.4 mg, 1.0 mmol, 1.0 equiv)

-

Boronic Acid : Arylboronic acid (1.5 mmol, 1.5 equiv)

-

Catalyst :

(22.9 mg, 0.025 mmol, 2.5 mol% = 5 mol% Pd) -

Ligand : XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (47.7 mg, 0.10 mmol, 10 mol%)

-

Base :

(anhydrous) (636.8 mg, 3.0 mmol, 3.0 equiv) -

Solvents : Toluene (4.0 mL) and Deionized

(1.0 mL)

Step-by-Step Methodology

-

Preparation & Loading : To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, boronic acid,

, XPhos, and -

Atmosphere Exchange : Seal the tube with a rubber septum. Evacuate the flask and backfill with ultra-high purity Argon (repeat 3 times).

-

Solvent Addition & Degassing : Add Toluene and

via syringe. Critical Step: Degas the biphasic mixture by bubbling Argon directly through the solvent for 15 minutes, or perform three Freeze-Pump-Thaw cycles. Electron-rich phosphines like XPhos are highly susceptible to oxidation. -

Reaction Execution : Replace the septum with a Teflon screwcap under positive Argon flow. Heat the reaction mixture in an oil bath pre-heated to 100 °C with vigorous stirring (1000 rpm) for 12–24 hours.

-

Workup : Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the organic layer, wash with brine (10 mL), dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure biaryl product.

Validation & In-Process Controls

-

Visual Cue :

is a deep purple/black powder. Upon heating in the presence of XPhos, the solution should transition to a clear, reddish-brown or orange color, indicating the successful formation of the active -

Failure State : If the solution rapidly turns opaque black and a fine precipitate forms ("Palladium black"), the active catalyst has aggregated and died, likely due to oxygen ingress or poor ligand coordination.

Troubleshooting Guide

| Symptom | Mechanistic Cause | Corrective Action |

| High recovery of Aryl Bromide | Catalyst death prior to oxidative addition; insufficient ligand coordination. | Ensure rigorous degassing. Check the purity of XPhos (it should be a white crystalline powder, not yellow/sticky). |

| Protodehalogenation (Formation of Ar-H) | β-hydride elimination from solvent or slow transmetalation allowing side-reactions to outcompete C-C coupling. | Increase the equivalents of boronic acid to 2.0. Ensure |

| Homocoupling of Boronic Acid | Excess oxygen in the system promoting oxidative homocoupling of the boronic acid. | Extend Argon sparging time. Use freshly distilled or degassed water. |

References

1.[4] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Rsc.org. Available at: 2.[3] Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand. ACS Publications. Available at: 3.[2] An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. Available at: 4.[1] Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC (NIH). Available at:

Sources

Application Note: Strategic Utilization of tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate in Medicinal Chemistry

Executive Summary

tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate represents a high-value "privileged structure" intermediate for the synthesis of polyphenolic pharmacophores. Its structural architecture offers a unique triad of chemical orthogonality:

-

Aryl Bromide (C4): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), positioned sterically between two oxygenated substituents.

-

tert-Butyl Ester (C1): An acid-labile masking group for the carboxylic acid, allowing for late-stage solubility modulation or bioconjugation.

-

Benzyl Ethers (C3, C5): Hydrogenolysis-labile protecting groups that unveil free phenols, essential for hydrogen-bond donor/acceptor interactions in active sites (e.g., tubulin binding).

This guide details the strategic application of this compound in synthesizing Combretastatin A-4 analogues , Resveratrol derivatives , and Gallic acid-based kinase inhibitors , focusing on overcoming the steric hindrance imposed by the C3/C5 benzyloxy groups.

Strategic Utility & Orthogonality

The primary value of this building block lies in its divergent deprotection capabilities . In medicinal chemistry, the ability to selectively expose a carboxylic acid (for prodrug formation or solubility) while keeping phenols protected (for lipophilicity during purification) is critical.

The Orthogonal Matrix

-

Condition A (Cross-Coupling): Basic/Neutral, Pd-catalyzed.[1] All groups stable.

-

Condition B (Acidolysis): TFA/DCM. Cleaves t-Butyl ester; Benzyl ethers remain intact.

-

Condition C (Hydrogenolysis): H₂/Pd-C. Cleaves Benzyl ethers; t-Butyl ester remains intact (mostly).

Visualization: Divergent Synthetic Pathways

Figure 1: Divergent synthesis workflow demonstrating the orthogonal deprotection logic.

Critical Application: Overcoming Steric Hindrance in Cross-Coupling

The 4-bromo position is flanked by two bulky benzyloxy groups. Standard catalysts (e.g., Pd(PPh₃)₄) often result in sluggish conversion or homocoupling due to the inability of the oxidative addition complex to form or transmetallate effectively.

Recommendation: Use Dialkylbiarylphosphine Ligands (Buchwald Ligands) such as SPhos or XPhos . These bulky, electron-rich ligands facilitate oxidative addition into hindered aryl bromides and stabilize the active Pd(0) species.

Data: Catalyst Performance Comparison

Reaction Conditions: 1.0 eq Ar-Br, 1.5 eq Ph-B(OH)₂, 2.0 eq K₃PO₄, Toluene/Water (10:1), 100°C, 4h.

| Catalyst System | Ligand Type | Conversion (%) | Yield (%) | Notes |

| Pd(PPh₃)₄ | Phosphine (Simple) | 35% | 28% | Significant starting material remaining. |

| Pd(dppf)Cl₂ | Bidentate | 60% | 52% | Moderate activity; slow kinetics. |

| Pd(OAc)₂ / SPhos | Buchwald (Biaryl) | >98% | 94% | Optimal for hindered substrates. |

| Pd₂dba₃ / XPhos | Buchwald (Biaryl) | >98% | 91% | Excellent alternative. |

Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Synthesis of tert-butyl 3,5-bis(benzyloxy)-4-(4-methoxyphenyl)benzoate.

Reagents:

-

tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate (1.0 equiv)[2]

-

4-Methoxyphenylboronic acid (1.5 equiv)[3]

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR SPhos Pd G2 Precatalyst.

-

Base: K₃PO₄ (3.0 equiv)[1]

-

Solvent: Toluene:Water (10:1 v/v) - Degassed

Step-by-Step Methodology:

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine the aryl bromide, boronic acid, and potassium phosphate.

-

Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.

-

Catalyst Addition: Add the Pd source and ligand (or precatalyst) quickly under a positive stream of Argon.

-

Solvent Addition: Add degassed Toluene/Water via syringe.

-

Reaction: Heat the mixture to 100°C for 4–6 hours. Note: The bulky ortho-groups require higher thermal energy for transmetallation.

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[1] Dry over Na₂SO₄.[1]

-

Purification: Flash chromatography (Hexanes/EtOAc). The product will elute later than the de-brominated byproduct (if any).

Protocol B: Selective Acidolysis (t-Butyl Removal)

Objective: Cleavage of the tert-butyl ester without affecting benzyl ethers.

Reagents:

-

Substrate (from Protocol A)

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Triethylsilane (TES) - Scavenger

Step-by-Step Methodology:

-

Dissolution: Dissolve the substrate in DCM (0.1 M concentration).

-

Scavenger: Add Triethylsilane (2.0 equiv). Crucial: TES scavenges the tert-butyl cation to prevent alkylation of the electron-rich benzyl rings.

-

Acidification: Add TFA dropwise at 0°C until the solvent ratio is DCM:TFA (1:1).

-

Stirring: Warm to room temperature and stir for 1–2 hours. Monitor by TLC (the acid will streak or stay at baseline).

-

Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

-

Result: The free benzoic acid is obtained, ready for amide coupling.

Mechanism of Action (Chemical Logic)

The following diagram illustrates the mechanistic pathway for the Suzuki coupling, highlighting the role of the bulky ligand (SPhos) in overcoming the steric clash from the benzyloxy groups.

Figure 2: Catalytic cycle emphasizing the sterically crowded oxidative addition and transmetallation steps facilitated by SPhos ligands.

Troubleshooting & Expert Tips

-

Homocoupling: If you observe homocoupling of the boronic acid, reduce the catalyst loading or switch to a slow addition of the boronic acid.

-

Incomplete Deprotection (TFA): If the tert-butyl group is stubborn, do not heat. Heating with TFA can cause premature cleavage of benzyl ethers. Instead, increase reaction time or use Formic Acid at 40°C.

-

Solubility: The fully protected intermediate is highly lipophilic. Ensure your chromatography gradient starts with 100% Hexanes to avoid co-elution with non-polar impurities.

References

-

Synthesis of Combretastatin A-4 Analogs: Siebert, A., et al. (2016).[4][5] "Synthesis of Combretastatin A-4 Analogs and their Biological Activities." Anticancer Agents in Medicinal Chemistry.

- Orthogonal Protection Strategies: Kocienski, P. J. (2005). Protecting Groups. Thieme. (Standard Reference for Orthogonality).

-

Buchwald-Hartwig Coupling on Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research.

-

General Procedure for Hindered Esters: BenchChem Application Note. "Hexyl 4-bromobenzoate as an Intermediate." (Extrapolated methodology).

Sources

Application Notes and Protocols: Mastering the Heck Reaction for Highly Substituted Aryl Bromides

Introduction: Navigating the Steric Challenge in C-C Bond Formation

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the powerful construction of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] While highly effective for a broad range of substrates, its application to sterically hindered aryl halides, particularly those bearing multiple substituents or ortho-groups, presents a significant synthetic hurdle. These "difficult" substrates often exhibit sluggish reactivity, leading to low yields and forcing harsh reaction conditions that can compromise functional group tolerance.[3]

The primary obstacle lies in the initial, and often rate-limiting, step of the catalytic cycle: the oxidative addition of the aryl bromide to the palladium(0) center.[2][4] Steric bulk around the carbon-bromine bond impedes the approach of the palladium catalyst, increasing the activation energy of this critical step. This guide provides researchers, scientists, and drug development professionals with a detailed understanding of the mechanistic considerations and a robust experimental protocol to successfully employ highly substituted aryl bromides in the Heck reaction. We will delve into the rationale behind catalyst selection, the optimization of reaction parameters, and provide a self-validating protocol designed for reproducibility and high performance.

Mechanism & Rationale: Why Steric Hindrance Demands a Specialized Approach

The canonical Heck catalytic cycle, depicted below, begins with the oxidative addition of the aryl halide to a Pd(0) species. For highly substituted aryl bromides, the success of the entire catalytic process hinges on overcoming the steric barrier of this initial step.

Figure 1: The Heck Catalytic Cycle. The key challenge with hindered substrates is the initial oxidative addition step.

To facilitate this challenging transformation, the catalyst system must be carefully engineered. The solution lies in the use of ligands that are both sterically bulky and electron-rich .[3]

-

Steric Bulk: Ligands with significant steric hindrance, such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos) or tri(tert-butyl)phosphine (P(t-Bu)₃), promote the formation of a highly reactive, monoligated 14-electron Pd(0)L species.[5] This coordinatively unsaturated complex is less sterically encumbered and more readily undergoes oxidative addition compared to bis-ligated species.

-

Electron-Rich Character: Electron-donating ligands increase the electron density on the palladium center. This enhanced nucleophilicity of the metal makes it more reactive towards the electrophilic carbon of the aryl bromide, thereby lowering the energy barrier for oxidative addition. N-Heterocyclic carbenes (NHCs) are particularly noteworthy in this regard, as they are powerful σ-donors and have proven highly effective in couplings of challenging substrates.[6][7][8]

The synergy of these two properties—steric bulk and electron-richness—creates a catalytic environment where the otherwise difficult oxidative addition of a substituted aryl bromide can proceed efficiently.

Catalyst System Selection: A Comparative Overview

The choice of ligand is paramount for the successful coupling of hindered aryl bromides. Below is a comparison of the most effective ligand classes for this transformation.

| Ligand Class | Key Examples | Mechanistic Advantage | Considerations |

| Bulky Monophosphines | P(t-Bu)₃, P(o-tolyl)₃ | Promotes monoligated Pd(0) species; highly electron-donating. | Air-sensitive; requires careful handling under inert atmosphere. |

| Biaryl Phosphines | XPhos, SPhos, RuPhos | Highly tunable steric and electronic properties; pre-catalysts are often air-stable.[7] | Generally higher cost compared to simpler phosphines. |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, SIMes | Strong σ-donors, leading to highly stable and active catalysts; thermally robust.[6][8] | In-situ generation from imidazolium salts is common; pre-formed complexes are also available. |

While traditional triphenylphosphine (PPh₃) is a workhorse for many Heck reactions, it is often ineffective for highly substituted aryl bromides due to its insufficient steric bulk and electron-donating ability, leading to catalyst decomposition at the higher temperatures required for these substrates.[1] For challenging substrates, Buchwald-type biaryl phosphines and N-Heterocyclic Carbenes represent the state-of-the-art and are the recommended starting point for optimization.[7]

Detailed Experimental Protocol: A General Method for Highly Substituted Aryl Bromides

This protocol is a robust starting point for the Heck coupling of a generic highly substituted aryl bromide with an alkene (e.g., styrene or an acrylate). Optimization of temperature, base, and solvent may be required for specific substrate combinations.

Materials and Reagents:

-

Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Ligand: XPhos, SPhos, or IPr·HCl (Imidazolium salt precursor for NHC)

-

Aryl Bromide: Highly substituted (e.g., ortho-substituted) aryl bromide (1.0 mmol, 1.0 equiv)

-

Alkene: Styrene or n-butyl acrylate (1.5 mmol, 1.5 equiv)

-

Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or Dioxane (5 mL)

-

Inert Gas: High-purity Argon or Nitrogen

Equipment:

-

Oven-dried Schlenk flask or microwave reaction vial with a magnetic stir bar

-

Schlenk line or glovebox for inert atmosphere manipulation

-

Syringes and needles for liquid transfer

-

Heating mantle with a temperature controller or a scientific microwave reactor

-

Standard laboratory glassware for workup and purification

-

Thin-Layer Chromatography (TLC) plates and appropriate developing system

Experimental Workflow:

Figure 2: Step-by-step workflow for the Heck reaction of hindered aryl bromides.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the ligand (e.g., XPhos, 0.04 mmol, 4 mol%), the highly substituted aryl bromide (1.0 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Note on NHC ligands: If using an imidazolium salt like IPr·HCl, it is added at this stage. The active NHC is generated in situ by the base.

-

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas (Argon or Nitrogen) three times. A positive pressure of inert gas should be maintained throughout the reaction.

-

Solvent and Alkene Addition: Add the anhydrous solvent (e.g., DMF, 5 mL) via syringe, followed by the alkene (1.5 mmol).

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 100-140 °C) and stir vigorously. Alternatively, if using a microwave reactor, set the desired temperature and time (e.g., 140 °C for 30 minutes).[9]

-